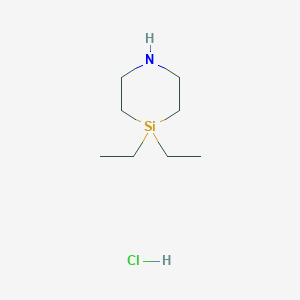
4,4-Diethyl-1,4-azasilinane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-1,4-azasilinane;hydrochloride: is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of azasilinane, a class of compounds that contain a silicon-nitrogen bond. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in various solvents. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-azasilinane;hydrochloride typically involves the reaction of diethylamine with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation. The final product is then packaged under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions: 4,4-Diethyl-1,4-azasilinane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon-containing oxides.
Reduction: It can be reduced to form simpler silicon-nitrogen compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silicon oxides and nitrogen-containing byproducts.
Reduction: Simplified silicon-nitrogen compounds.
Substitution: Various substituted azasilinane derivatives.
科学研究应用
4,4-Diethyl-1,4-azasilinane;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex silicon-nitrogen compounds.
Biology: It is used in the study of silicon’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems due to its stability and solubility.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Diethyl-1,4-azasilinane;hydrochloride involves its interaction with various molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The hydrochloride salt form enhances its solubility, making it more accessible for reactions in aqueous environments. The compound can interact with enzymes and other proteins, potentially affecting their function and activity.
相似化合物的比较
- 4,4-Dimethyl-1,4-azasilinane;hydrochloride
- 4,4-Dipropyl-1,4-azasilinane;hydrochloride
- 4,4-Dibutyl-1,4-azasilinane;hydrochloride
Comparison: 4,4-Diethyl-1,4-azasilinane;hydrochloride is unique due to its specific ethyl groups, which influence its chemical reactivity and physical properties. Compared to its dimethyl, dipropyl, and dibutyl counterparts, the diethyl derivative has different solubility and stability characteristics, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
4,4-diethyl-1,4-azasilinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCVLMCALLCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(CCNCC1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
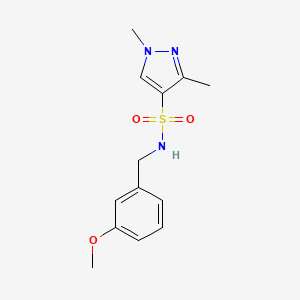
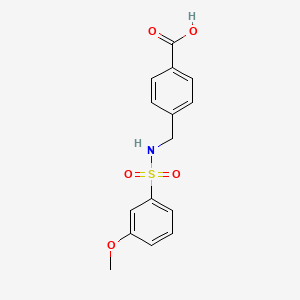
![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)
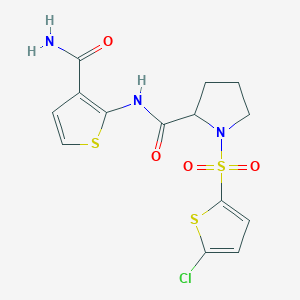
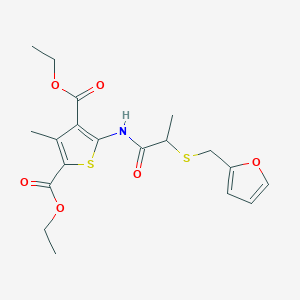
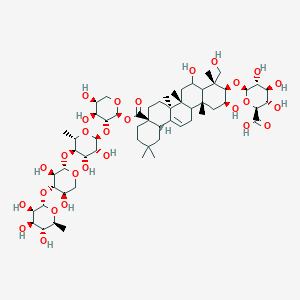

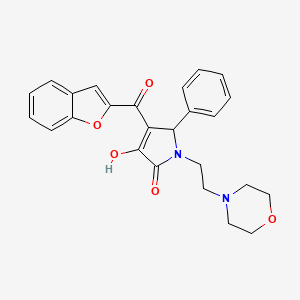
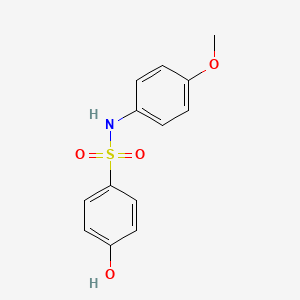
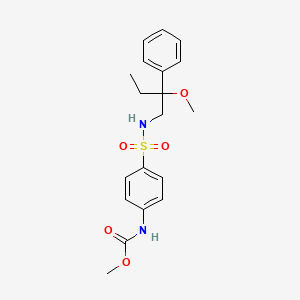
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
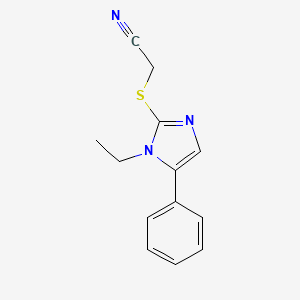
![N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2547459.png)
